1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol
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Overview
Description
1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom This compound is characterized by the presence of two benzyl groups, two methyl groups, and a hydroxyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones.
Introduction of Benzyl Groups: Benzyl groups can be introduced through alkylation reactions using benzyl halides.
Methylation: Methyl groups can be added through methylation reactions using methyl iodide or other methylating agents.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups.
Substitution: The benzyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Benzyl halides, methyl iodide, or other alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibenzyl-3,4-dimethylpiperidin-4-ol
- 1,2-Dibenzyl-3,4-dimethylpiperidin-2-ol
- 1,2-Dibenzyl-3,4-dimethylpiperidin-5-ol
Uniqueness
1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring. The presence of two benzyl groups, two methyl groups, and a hydroxyl group at specific positions distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties that are of interest in various research applications.
Properties
CAS No. |
63482-37-1 |
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Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1,2-dibenzyl-3,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C21H27NO/c1-17-13-14-22(16-19-11-7-4-8-12-19)20(21(17,2)23)15-18-9-5-3-6-10-18/h3-12,17,20,23H,13-16H2,1-2H3 |
InChI Key |
VZFDHQUGYVIRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(C1(C)O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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